
(1S)-1-(2,5-dibromophenyl)ethan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(2,5-dibromophenyl)ethan-1-amine hydrochloride is an organic compound that features a phenyl ring substituted with two bromine atoms and an amine group
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents to form carbon-carbon bonds under mild conditions . This reaction is known for its functional group tolerance and environmental friendliness.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by amination. The use of continuous flow reactors can enhance the efficiency and safety of these processes by providing better control over reaction conditions and reducing the risk of hazardous by-products.
化学反应分析
Types of Reactions
(1S)-1-(2,5-dibromophenyl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce amines or alcohols.
科学研究应用
(1S)-1-(2,5-dibromophenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (1S)-1-(2,5-dibromophenyl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms on the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. Additionally, the amine group can form hydrogen bonds with target molecules, further modulating its biological activity.
相似化合物的比较
Similar Compounds
(1S)-1-(2,5-dichlorophenyl)ethan-1-amine hydrochloride: Similar structure but with chlorine atoms instead of bromine.
(1S)-1-(2,5-difluorophenyl)ethan-1-amine hydrochloride: Contains fluorine atoms instead of bromine.
(1S)-1-(2,5-diiodophenyl)ethan-1-amine hydrochloride: Features iodine atoms in place of bromine.
Uniqueness
The presence of bromine atoms in (1S)-1-(2,5-dibromophenyl)ethan-1-amine hydrochloride imparts unique chemical properties, such as higher molecular weight and different electronic effects compared to its chlorinated, fluorinated, or iodinated analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable tool in various research applications.
属性
分子式 |
C8H10Br2ClN |
|---|---|
分子量 |
315.43 g/mol |
IUPAC 名称 |
(1S)-1-(2,5-dibromophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9Br2N.ClH/c1-5(11)7-4-6(9)2-3-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 |
InChI 键 |
GOUSNAUJBOQZLB-JEDNCBNOSA-N |
手性 SMILES |
C[C@@H](C1=C(C=CC(=C1)Br)Br)N.Cl |
规范 SMILES |
CC(C1=C(C=CC(=C1)Br)Br)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


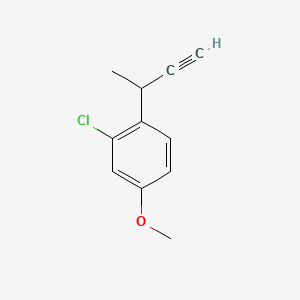

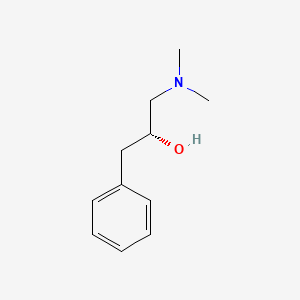
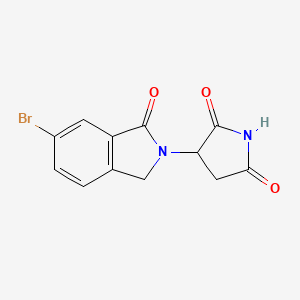

amine hydrochloride](/img/structure/B13454074.png)
![tert-butyl N-[(3-hydroxypyridin-4-yl)methyl]carbamate](/img/structure/B13454079.png)
![{5-Ethyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13454089.png)

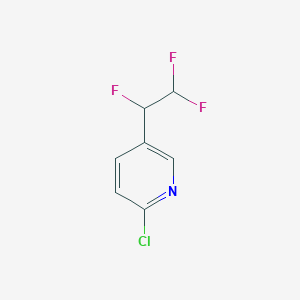
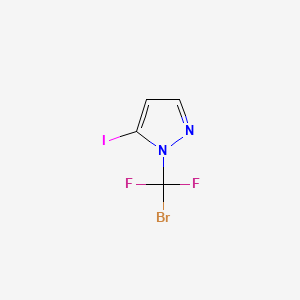

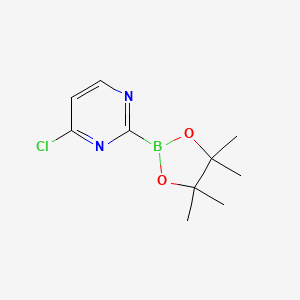
![6-(Bromomethyl)-1-oxaspiro[3.3]heptane](/img/structure/B13454124.png)
